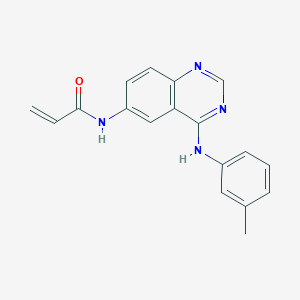

N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide

Vue d'ensemble

Description

N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide est un composé appartenant aux dérivés de la quinazoline, qui sont connus pour leur large éventail d'activités pharmacologiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs comme le carbonate de potassium (K2CO3) pour faciliter la réaction .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) peuvent être utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle quinazoline.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) en milieu acide.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.

Substitution : Carbonate de potassium (K2CO3) dans le diméthylformamide (DMF).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinazoline, tandis que la réduction peut produire des dérivés d'amines .

Applications de recherche scientifique

Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.

Biologie : Investigué pour son rôle dans l'inhibition d'enzymes et de voies spécifiques.

Médecine : Exploré pour ses propriétés antitumorales, en particulier dans l'inhibition de la prolifération des cellules cancéreuses.

Industrie : Applications potentielles dans le développement de nouveaux matériaux et médicaments.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Il a été démontré qu'il inhibe l'activité de certaines kinases, conduisant à la perturbation des voies de signalisation qui sont essentielles à la prolifération et à la survie cellulaires. Cela entraîne l'induction de l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its role in inhibiting specific enzymes and pathways.

Medicine: Explored for its anti-tumor properties, particularly in inhibiting the proliferation of cancer cells.

Industry: Potential applications in the development of new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This results in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Gefitinib : Un autre dérivé de la quinazoline utilisé comme agent anticancéreux.

Afatinib : Un inhibiteur de la tyrosine kinase à base de quinazoline.

Erlotinib : Structure et fonction similaires, utilisé pour traiter le cancer du poumon non à petites cellules.

Unicité

Le N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide est unique en raison de son motif de substitution spécifique sur le cycle quinazoline, qui confère des propriétés pharmacologiques distinctes. Sa capacité à inhiber sélectivement certaines kinases en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Propriétés

Formule moléculaire |

C18H16N4O |

|---|---|

Poids moléculaire |

304.3 g/mol |

Nom IUPAC |

N-[4-(3-methylanilino)quinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C18H16N4O/c1-3-17(23)21-14-7-8-16-15(10-14)18(20-11-19-16)22-13-6-4-5-12(2)9-13/h3-11H,1H2,2H3,(H,21,23)(H,19,20,22) |

Clé InChI |

AWQLTDUXGVCRBV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NC(=O)C=C |

Synonymes |

PD 0169414 PD-0169414 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)

![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)

![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)